REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]([OH:10])[CH:9]=1)=[O:3].C(=O)([O-])[O-].[K+].[K+].Br[CH2:18][CH:19]=[CH2:20]>CC(C)=O>[CH2:20]([O:10][C:8]1[CH:9]=[C:4]([C:2](=[O:3])[CH3:1])[CH:5]=[CH:6][CH:7]=1)[CH:19]=[CH2:18] |f:1.2.3|
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Name
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|
Quantity
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2.14 g
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Type
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reactant
|
Smiles
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CC(=O)C=1C=CC=C(C1)O
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Name
|
|
Quantity
|
4.344 g
|
Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2.282 g
|
Type
|
reactant
|
Smiles
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BrCC=C
|
Name
|
|
Quantity
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100 mL
|
Type
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solvent
|
Smiles
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CC(=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the reaction was stirred at room temperature for 16 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The solvent was removed in vacuo and water (25 mL)
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Type
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ADDITION
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Details
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was added to the reaction mixture
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (3×60 mL)
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Type
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WASH
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Details
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The organic extracts were washed with brine (15 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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CONCENTRATION
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Details
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concentrated
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |